molecular formula C23H21ClFN5O4S B1193540 PRX-08066 Maleic acid CAS No. 866206-55-5

PRX-08066 Maleic acid

Cat. No. B1193540
M. Wt: 517.96
InChI Key: RPYIKXHIQXRXEM-BTJKTKAUSA-N
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Description

Synthesis Analysis

The synthesis of maleic acid derivatives, including PRX-08066, often involves bio-based chemicals or biomass-derived compounds. Wojcieszak et al. (2015) discussed the synthesis of maleic acid from biomass-derived chemicals using both homogeneous and heterogeneous catalysts, highlighting the advancements and technical challenges in the field (Wojcieszak et al., 2015). Similarly, Kubota and Choi (2018) reported an electrochemical oxidation method to convert furfural, a key biomass-derived chemical, into maleic acid, offering a sustainable approach to its synthesis (Kubota & Choi, 2018).

Molecular Structure Analysis

The molecular structure of maleic acid has been extensively studied to understand its properties and reactivity. James and Williams (1974) provided a detailed refinement of the crystal structure of maleic acid, revealing insights into its intramolecular and intermolecular hydrogen bonding (James & Williams, 1974). This foundational work aids in understanding the structural basis of PRX-08066 Maleic acid's behavior.

Chemical Reactions and Properties

The chemical reactions involving maleic acid derivatives, including PRX-08066, often focus on their potential for forming complexes and their reactivity towards various substrates. For instance, research by Xu et al. (2007) on the coordination polymers constructed from maleic acid under hydrothermal conditions showcases the compound's versatility in forming new materials with unique properties (Xu et al., 2007).

Physical Properties Analysis

The physical properties of maleic acid and its derivatives, such as PRX-08066, are crucial for their application in various domains. Studies on dissociation behavior, as discussed by Groot et al. (1998), provide valuable information on the behavior of poly(maleic acid) in different environments, which is relevant for understanding the physical properties of maleic acid derivatives (Groot et al., 1998).

Chemical Properties Analysis

The chemical properties of PRX-08066 Maleic acid, including reactivity and stability, are essential for its application in synthesis and material science. The study by Weiss et al. (2006) on the electrochemical oxidation of maleic acid provides insights into its oxidation behavior, which is fundamental for understanding the chemical properties of maleic acid derivatives (Weiss et al., 2006).

Scientific Research Applications

Summary of the Application

PRX-08066 Maleic acid is a selective 5-HT2B receptor antagonist . It has been used in research to study its effects on pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs .

Methods of Application and Experimental Procedures

In one study, PRX-08066 was administered to monocrotaline (MCT)-induced PAH male rats . The dosage used was 100 mg/kg . In another study, PRX-08066 was applied to the KRJ-I cell line, a 5-HT (2B) expressing SI-NET cell line . The concentration used ranged from 0.1 μM to 100 nM .

Results or Outcomes

In the MCT-induced PAH male rats model, PRX-08066 significantly increased right ventricular ejection fraction and reduced peak PA pressure at 50 and 100 mg/kg . It also significantly reduced medial wall thickening, lumen occlusion, and RV hypertrophy, and diminished pulmonary vascular remodeling .

In the KRJ-I cell line, PRX-08066 inhibited 5-HT secretion and cell proliferation, decreased ERK1/2 phosphorylation, and reduced profibrotic growth factor synthesis and secretion (TGFβ1, CTGF, and FGF2) . It also significantly reduced 5-HT release, Ki67, CTGF, TGFβ1, and FGF2 transcription .

Safety And Hazards

PRX-08066 Maleic acid is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYIKXHIQXRXEM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PRX-08066 Maleic acid

CAS RN

866206-55-5
Record name Benzonitrile, 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluoro-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866206-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
1
Citations
GV Raja - 2017 - digitalcommons.library.tmc.edu
GSK3B regulates epithelial-mesenchymal transition and cancer stem cell properties and is a novel drug target for triple-negative Page 1 The Texas Medical Center Library …
Number of citations: 3 digitalcommons.library.tmc.edu

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